Plazomicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Clinical Application
Plazomicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of plazomicin sulfate, a next-generation aminoglycoside antibiotic. It details the discovery process, the semi-synthetic manufacturing route from sisomicin, its mechanism of action, and a summary of key clinical trial data and experimental protocols.
Discovery and Development
Plazomicin was developed by Achaogen, Inc. (now part of Cipla) to address the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing aminoglycoside-modifying enzymes (AMEs).[1][2] The discovery effort focused on creating a novel aminoglycoside that could evade the primary mechanisms of resistance to this established class of antibiotics.
The starting point for the development of plazomicin was sisomicin, a naturally occurring aminoglycoside.[3][4][5] The key innovation in the design of plazomicin was the addition of two specific side chains to the sisomicin scaffold: a hydroxy-aminobutyric acid (HABA) substituent at the 1-amino position and a hydroxyethyl substituent at the 6'-position.[3][4][5] These modifications were strategically designed to protect the molecule from degradation by a wide range of AMEs.[4]
Synthesis Process
Plazomicin is a semi-synthetic aminoglycoside derived from sisomicin in an eight-step process.[4] While detailed, proprietary industrial synthesis protocols are not fully public, the general synthetic route has been described in scientific literature and patents. The process involves a series of protection, acylation, and deprotection steps to achieve the desired molecular structure.
A key patent outlines a method that includes the following stages:
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Protection of the Allylic Amino Group: The synthesis begins with the selective protection of the allylic amino group of sisomicin.
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Silylation: The hydroxyl and remaining amino groups are protected using a silylating agent like hexamethyldisilazane to prevent unwanted side reactions.
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Acylation: The crucial HABA side chain is introduced through an acylation reaction with an active ester.
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Selective Deprotection: The protecting group on the allylic amino group is selectively removed.
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Condensation: The 6'-hydroxyethyl side chain is added via condensation with a protected 2-hydroxy acetaldehyde.
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Reduction: The intermediate is then reduced.
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Global Deprotection: All remaining protecting groups are removed.
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Purification: The final plazomicin product is purified, typically using column chromatography.
Caption: High-level overview of the plazomicin synthesis process.
Mechanism of Action
Similar to other aminoglycosides, plazomicin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[6] This is achieved through its binding to the 30S ribosomal subunit.[6] The binding of plazomicin to the A-site of the 16S rRNA within the 30S subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. The structural modifications in plazomicin do not hinder its ability to bind to the bacterial ribosome.
Caption: Plazomicin's mechanism of action on bacterial protein synthesis.
Quantitative Data
In Vitro Activity
Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including many multidrug-resistant strains.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.25 - 0.5 | 0.5 - 2 |
| Klebsiella pneumoniae | 0.25 - 0.5 | 0.5 - 1 |
| Enterobacter spp. | 0.25 - 0.5 | 0.5 - 1 |
| Serratia marcescens | 0.25 - 0.5 | 0.5 - 1 |
| Citrobacter spp. | 0.25 - 0.5 | 0.5 - 1 |
| Proteus mirabilis | 1 - 4 | 2 - 8 |
| Pseudomonas aeruginosa | 4 - 8 | 8 - 32 |
Data compiled from multiple in vitro studies.[4]
Pharmacokinetic Properties
The pharmacokinetic profile of plazomicin has been characterized in several clinical studies.
| Parameter | Value |
| Protein Binding | ~20% |
| Elimination | Primarily renal excretion |
| Half-life (α-phase) | 0.328 to 1.58 hours |
| Half-life (β-phase) | 2.77 to 5.38 hours |
| Half-life (γ-phase) | 25.8 to 36.5 hours |
| Total Clearance | 4.57 L/h (typical cUTI patient) |
| Renal Clearance | 4.08 L/h (typical cUTI patient) |
Data from population pharmacokinetic analyses.
Clinical Efficacy (EPIC Trial)
The EPIC (Evaluating Plazomicin in cUTI) trial was a pivotal Phase 3 study that compared the efficacy and safety of plazomicin to meropenem in patients with complicated urinary tract infections (cUTIs), including pyelonephritis.[7][8]
| Outcome | Plazomicin (n=191) | Meropenem (n=197) | Difference (95% CI) |
| Composite Cure (Day 5) | 88.0% (168/191) | 91.4% (180/197) | -3.4% (-10.0 to 3.1) |
| Composite Cure (TOC) | 81.7% (156/191) | 70.1% (138/197) | 11.6% (2.7 to 20.3) |
| Microbiological Eradication (TOC) | |||
| Overall | 87.4% | 78.7% | |
| ESBL-producing isolates | 82.4% | 75.0% | |
| Aminoglycoside-nonsusceptible isolates | 78.8% | 68.6% |
TOC = Test of Cure (Day 15-19). Data from the EPIC trial.[7][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of plazomicin is typically determined using standard broth microdilution or agar gradient diffusion (ETEST) methods.
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Broth Microdilution: This method involves preparing serial twofold dilutions of plazomicin in cation-adjusted Mueller-Hinton broth. Each dilution is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of plazomicin that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.
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ETEST: The ETEST consists of a plastic strip with a predefined gradient of plazomicin. The strip is placed on an agar plate inoculated with the test organism. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]
EPIC Clinical Trial Protocol
The EPIC trial was a multinational, randomized, double-blind, non-inferiority study.[7][10]
Caption: Workflow of the EPIC Phase 3 clinical trial.
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Patient Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute pyelonephritis.
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Intervention: Patients were randomized to receive either intravenous plazomicin (15 mg/kg once daily) or intravenous meropenem (1 g every 8 hours).[11][12] After a minimum of 4 days of IV therapy, patients could be switched to oral levofloxacin for a total treatment duration of 7 to 10 days.[8]
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Primary Endpoints:
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Composite Cure at Day 5: Defined as survival with improvement or resolution of baseline signs and symptoms of cUTI and a negative urine culture (or <10^4 CFU/mL of the baseline pathogen).
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Composite Cure at Test-of-Cure (TOC) visit (Day 15-19): Defined as survival with complete resolution of baseline signs and symptoms of cUTI and a negative urine culture.[7]
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Microbiological Eradication: Defined as a reduction of the baseline uropathogen to <10^4 colony-forming units (CFU)/mL in urine culture at the TOC visit.[11]
Pharmacokinetic Analysis
Pharmacokinetic parameters for plazomicin were determined from plasma concentration-time data collected from participants in clinical trials.
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Sample Collection: Blood samples were collected at predefined time points before and after plazomicin administration.
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Bioanalysis: Plasma concentrations of plazomicin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Data Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to calculate key parameters such as clearance, volume of distribution, and half-life.[13]
Conclusion
Plazomicin sulfate represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique semi-synthetic design, derived from sisomicin, allows it to evade many of the common enzymatic resistance mechanisms that compromise the efficacy of older aminoglycosides. The robust clinical data from trials such as EPIC have demonstrated its non-inferiority to standard-of-care carbapenems for the treatment of complicated urinary tract infections, with a favorable safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and clinical application of plazomicin for researchers and drug development professionals.
References
- 1. The synthesis and history of plazomicin_Chemicalbook [chemicalbook.com]
- 2. Teaching an Old Class New Tricks: A Novel Semi-Synthetic Aminoglycoside, Plazomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plazomicin - Wikipedia [en.wikipedia.org]
- 4. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 8. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]
- 9. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. nbst.it [nbst.it]
- 13. Population Pharmacokinetic Analyses for Plazomicin Using Pooled Data from Phase 1, 2, and 3 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
